molecular formula C11H14O3 B1628855 2-m-Tolyloxymethyl-[1,3]dioxolane CAS No. 850348-74-2

2-m-Tolyloxymethyl-[1,3]dioxolane

Cat. No.: B1628855
CAS No.: 850348-74-2
M. Wt: 194.23 g/mol
InChI Key: OZPOXDKIDDUPFI-UHFFFAOYSA-N
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Description

2-m-Tolyloxymethyl-[1,3]dioxolane is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol It is a derivative of 1,3-dioxolane, a five-membered cyclic acetal, and features a tolyloxymethyl group attached to the dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-m-Tolyloxymethyl-[1,3]dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide have also been employed for acetalization under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors with efficient water removal systems to drive the equilibrium towards the formation of the acetal. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-m-Tolyloxymethyl-[1,3]dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-m-Tolyloxymethyl-[1,3]dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-m-Tolyloxymethyl-[1,3]dioxolane involves its ability to form stable cyclic structures through acetalization. This stability makes it useful as a protecting group in organic synthesis. The compound can undergo cationic ring-opening polymerization, which is prone to cyclization of the polymer chains . This process can be influenced by factors such as monomer addition speed, catalyst to initiator ratio, and solvent choice .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler cyclic acetal without the tolyloxymethyl group.

    1,3-Dioxane: A six-membered cyclic acetal with similar stability and reactivity.

    Ethylene glycol acetals: Acetals formed from ethylene glycol and carbonyl compounds.

Uniqueness

2-m-Tolyloxymethyl-[1,3]dioxolane is unique due to the presence of the tolyloxymethyl group, which imparts distinct chemical properties and potential applications compared to other cyclic acetals. This group can influence the compound’s reactivity and stability, making it suitable for specific research and industrial applications.

Properties

IUPAC Name

2-[(3-methylphenoxy)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9-3-2-4-10(7-9)14-8-11-12-5-6-13-11/h2-4,7,11H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPOXDKIDDUPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590065
Record name 2-[(3-Methylphenoxy)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850348-74-2
Record name 2-[(3-Methylphenoxy)methyl]-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850348-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Methylphenoxy)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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